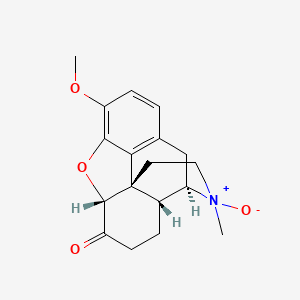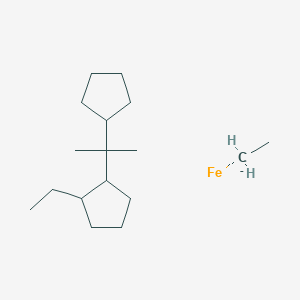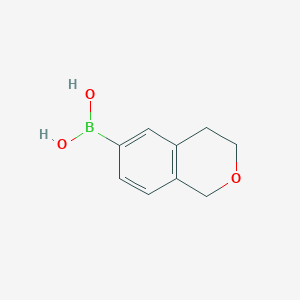
34-Dihydro-1H-2-benzopyran-6-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
34-Dihydro-1H-2-benzopyran-6-boronic acid, also known as 3,4-dihydro-2H-1-benzopyran-6-ylboronic acid, is a boronic acid derivative with significant applications in organic synthesis. This compound is characterized by its unique structure, which includes a boronic acid functional group attached to a dihydrobenzopyran ring. It is commonly used in various chemical reactions, particularly in the field of medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 34-Dihydro-1H-2-benzopyran-6-boronic acid typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with boronic acid reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 34-Dihydro-1H-2-benzopyran-6-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halides like bromine or chlorine, along with a base, are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include phenol derivatives, alcohols, and substituted benzopyran compounds .
Aplicaciones Científicas De Investigación
34-Dihydro-1H-2-benzopyran-6-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 34-Dihydro-1H-2-benzopyran-6-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
34-Dihydro-1H-2-benzopyran-6-boronic acid can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Thienylboronic acid
Uniqueness: What sets this compound apart is its dihydrobenzopyran ring structure, which imparts unique chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler boronic acids .
Propiedades
Fórmula molecular |
C9H11BO3 |
|---|---|
Peso molecular |
177.99 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-isochromen-6-ylboronic acid |
InChI |
InChI=1S/C9H11BO3/c11-10(12)9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5,11-12H,3-4,6H2 |
Clave InChI |
LAADTVFOSUNHAG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(COCC2)C=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)

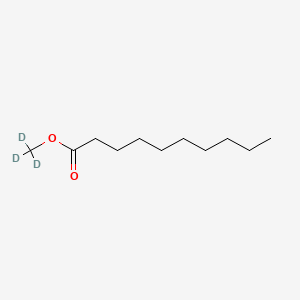
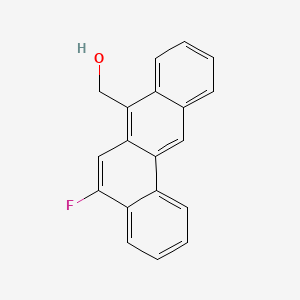
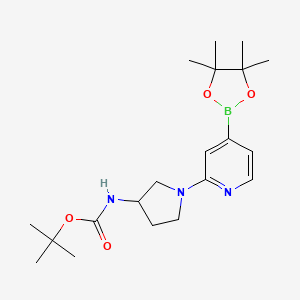
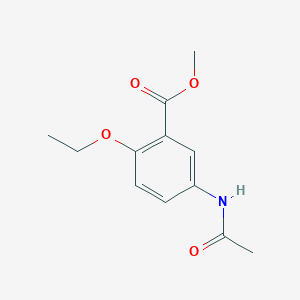
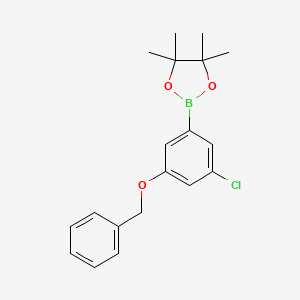
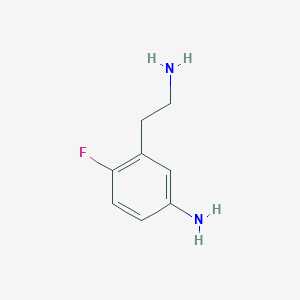
![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)

![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
